(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine, also known as BPPH, is a novel compound that has gained significant attention in the field of medicinal chemistry. BPPH possesses a unique bicyclic structure that makes it an attractive candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce cell death, and inhibit the activity of acetylcholinesterase. Additionally, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to possess neuroprotective properties and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is its unique bicyclic structure, which makes it an attractive candidate for drug discovery. (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has also been found to exhibit promising activity against a variety of diseases. However, one of the limitations of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is its limited availability, which can make it difficult to perform large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine. One direction is to explore its potential as a treatment for other diseases such as multiple sclerosis and Huntington's disease. Another direction is to investigate its potential as a drug candidate for the treatment of drug-resistant cancer. Additionally, future research could focus on improving the synthesis method of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine to increase its availability for large-scale experiments.
In conclusion, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has gained significant attention in the field of medicinal chemistry. It possesses a unique bicyclic structure that makes it an attractive candidate for drug discovery. (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to exhibit promising activity against a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate for the treatment of other diseases.
Métodos De Síntesis
The synthesis of (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3-buten-2-ol to form the corresponding ester. The ester is then reacted with hydrazine hydrate to yield (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been found to exhibit promising activity against a variety of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, (3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-7(2)8-4-9(5-8,6-8)11-10/h7,11H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJWOLYSGWLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.